molecular formula C12H12O B183501 2-Phenyl-2-cyclohexen-1-one CAS No. 4556-09-6

2-Phenyl-2-cyclohexen-1-one

Cat. No. B183501
CAS RN: 4556-09-6
M. Wt: 172.22 g/mol
InChI Key: QBKAQTWEICLWHV-UHFFFAOYSA-N
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Description

2-Phenyl-2-cyclohexen-1-one is a chemical compound that belongs to the family of cyclohexenones. It is a yellowish crystalline powder with a characteristic odor. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-cyclohexen-1-one varies depending on its application. In the synthesis of biologically active compounds, it acts as a precursor for the formation of the final product. In the synthesis of metal complexes, it acts as a ligand that coordinates with the metal ion to form a stable complex. In the detection of metal ions, it acts as a fluorescent probe that binds to the metal ion and emits fluorescence upon excitation.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that it exhibits anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Phenyl-2-cyclohexen-1-one in lab experiments is its versatility. It can be used in the synthesis of various biologically active compounds and metal complexes. Additionally, it can be used as a fluorescent probe for the detection of metal ions. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2-Phenyl-2-cyclohexen-1-one. One potential direction is the synthesis of novel biologically active compounds using this compound as a starting material. Another direction is the development of new metal complexes with enhanced catalytic properties. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions in living cells and tissues could have significant implications in the field of bioimaging. Finally, the investigation of the biochemical and physiological effects of this compound could lead to the discovery of new therapeutic agents for various diseases.

Scientific Research Applications

2-Phenyl-2-cyclohexen-1-one has numerous potential scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

CAS RN

4556-09-6

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2

InChI Key

QBKAQTWEICLWHV-UHFFFAOYSA-N

SMILES

C1CC=C(C(=O)C1)C2=CC=CC=C2

Canonical SMILES

C1CC=C(C(=O)C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 4.97 g (19.6 mmole) of 2-bromo-6-phenylcyclohexanone in 120 mL of di-n-butyl ether was heated at 175° C. for 7 hours, at which point evolution of gaseous HBr had essentially ceased. The mixture was concentrated in vacuo and the residue purified by flash chromatography with 75:25 methylene chloride: hexanes to provide 2.69 g (80%) of a white solid.
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Synthesis routes and methods II

Procedure details

When phenylmagnesium bromide (a) or phenyllithium (b) is used in place of 3-pyridylmagnesium bromide, the phenylcarbinol enol ether 13 arises (Scheme 3). This is refluxed with acetic anhydride (c) or dehydrated with phosphorous oxychloride and pyridine (d) and hydrolyzed with aqueous hydrochloric acid (e) to give 2-phenyl-2-cyclohexenone (14). Reduction of 14 with sodium borohydride and cerium chloride in methanol (f) provides the allylic alcohol 15 which is dehydrated (d) to 2-phenyl-1,3-cyclohexadiene 16. Reaction of 16 with tertiary butyl nitrosoformate (2) as in Scheme 1, provides the Diels-Alder cycloadduct 17, which can be converted in four steps to (±) exo-2-phenyl-7-azabicyclo[2.2.1]heptane (18), the phenyl analog of epibatidine. ##STR6##
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